molecular formula C12H14O3 B13538478 2-(4-Isobutylphenyl)-2-oxoacetic acid

2-(4-Isobutylphenyl)-2-oxoacetic acid

Cat. No.: B13538478
M. Wt: 206.24 g/mol
InChI Key: DXBCYALGUSSOQS-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)-2-oxoacetic acid is a chemical compound known for its significant role in various scientific and industrial applications This compound is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylphenyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces 4-isobutylacetophenone, which is then subjected to further reactions to introduce the oxoacetic acid group.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)-2-oxoacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Isobutylphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and affect cellular signaling pathways. These interactions contribute to its observed biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isobutylphenyl)propanoic acid:

    2-Phenylpropanoic acid: Another compound with similar structural features but different pharmacological properties.

    4-Isobutylphenylacetic acid: Shares the isobutylphenyl group but differs in the position of the functional group.

Uniqueness

2-(4-Isobutylphenyl)-2-oxoacetic acid is unique due to the presence of both the isobutylphenyl group and the oxoacetic acid group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C12H14O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

DXBCYALGUSSOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

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